molecular formula C7H6N2 B057391 Benzimidazole CAS No. 51-17-2

Benzimidazole

Cat. No. B057391
CAS RN: 51-17-2
M. Wt: 118.14 g/mol
InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis of Benzimidazole

  • Iodine-promoted Synthesis

    A method for synthesizing benzimidazoles involves the condensation of 1,2-phenylenediamine with aldehydes, promoted by iodine. This method offers advantages like simple equipment, mild conditions, and good yields (73-78%) (L. Jun, 2011).

  • Palladium-catalyzed Aryl-amination

    An improved procedure for synthesizing benzimidazoles uses palladium-catalyzed aryl-amination chemistry, leading to excellent yields (C. Brain & J. Steer, 2003).

  • Microwave-assisted Synthesis

    A one-pot synthesis under microwave irradiation condition provides an efficient method for the high-throughput synthesis of benzimidazoles (Shouwang Lin et al., 2006).

Molecular Structure Analysis of Benzimidazole

  • Ground and Excited State Structure

    The structure of benzimidazole in both the ground and excited states has been determined using rotationally resolved electronic spectroscopy, combined with a genetic algorithm-based fitting strategy (M. Schmitt et al., 2006).

  • Spectroscopic Characterization

    Novel benzimidazole compounds exhibit properties suitable for fluorescent probes, showing molecular assembly characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions (N. Perin et al., 2011).

Scientific Research Applications

  • Antibacterial Agents :

    • Benzimidazole compounds exhibit significant antibacterial properties, contributing to the development of this area as an independent scientific field (Meng, Hu, & Wu, 2013).
    • Benzimidazole-containing antibacterial agents are being explored due to the challenge of antibiotic resistance, with new chemical entities showing promising profiles (Song & Ma, 2016).
  • Anticancer Agents :

    • Benzimidazole derivatives are used in cancer chemotherapy, with a focus on their mechanism as specific inhibitors of microtubule assembly (Davidse, 1986).
    • Novel benzimidazole compounds are being developed as anticancer drugs, highlighting the potential of benzimidazole in clinical cancer therapy (Purushottamachar, Ramalingam, & Njar, 2019).
  • Antifungal and Anthelmintic Agents :

  • Anti-Inflammatory and Analgesic Agents :

    • Benzimidazole compounds are emerging as potential anti-inflammatory and analgesic agents, targeting various clinically approved targets (Gaba, Singh, & Mohan, 2014).
    • Their anti-inflammatory effects are mainly due to interactions with transient receptor potential vanilloid-1, cannabinoid receptors, and other enzymes (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
  • Enzyme Inhibitors :

    • Benzimidazole acts as an enzyme inhibitor interacting with different proteins and enzymes, leading to the development of various structural derivatives as enzyme inhibitors (Singla, Luxami, & Paul, 2014).
  • Antimicrobial Activities :

    • Benzimidazole derivatives show a wide range of biological activities, including antimicrobial, antiviral, anti-diabetic, and anticancer effects (Singh et al., 2012).

Safety And Hazards

Benzimidazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZJCKYKOHLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Benzimidazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26985-65-9
Record name 1H-Benzimidazole, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26985-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8024573
Record name Benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline]
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3848
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C
Record name SID47193726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000764 [mmHg]
Record name Benzimidazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3848
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Benzimidazole prevent tubulin polymerization or spindle movement and their administration can result in aneuploidy.
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Benzimidazole

Color/Form

RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications

CAS RN

51-17-2
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZIMIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E24GX49LD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

338 to 342 °F (NTP, 1992), 170.5 °C
Record name BENZIMIDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19860
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzimidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZIMIDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

2-Chlorobenzimidazole is reacted with 2-bromoacetyl-4-ethylthio-3-methylpyridine in the presence of K2CO3 to give 2-chloro-1-[2-[4-ethylthio-3-methylpyridyl])-2-oxoethyl]benzimidazole. This is reacted with thiourea and treated with NH4OH to give 2-mercapto-1-(2-(2-(4-ethylthio-3-methylpyridyl))-2-oxoethyl)benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromoacetyl-4-ethylthio-3-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 2-(4-aminophenyl)benzoxazole, benzothiazole, or benzimidazole was prepared by condensation of the appropriate aniline derivative with p-amino benzoic acid using polyphosphoric acid. The product was converted to the corresponding isothiocyanate with thiophosgene and subsequently condensed with cyanoacetamide to form the thiocarbamoyl cyanoacetamide. Treatment with bromine afforded the cyano hydroxy thiazole, which was converted to carboxamidine by treatment with the appropriate amide, as shown above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-aminoacetonitrile bisulfate (2.9 g, 0.013 mmol) in dichloromethane (50 mL) was added benzophenone (3.48 mL, 0.0208 mmol) followed by DIEA (4.53 mL, 0.026 mmol). After stirring 18 h, the dichloromethane solution was washed with water (50 mL), dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was purified on a flash silica gel column (hexanes:EtOAc, 1:1) to give 3 (2.40 g, 82%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.53 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods IV

Procedure details

To a 0° C. crude solution of compound 2 (4.1 g, 15.34 mmol) and triethylamine (6.4 mL, 46.02 mmol) in dicholoromethane (200 mL) was added pentafluorophenyl trifluoroacetate (6.35 mL, 36.82 mmol) via syringe over 3 min. After another 5 min, the ice bath was removed and the reaction mixture stirred while warming to room temperature for another 2 hours. The reaction mixture was concentrated in vacuo, and the resulting residue purified by flash chromatography (silica gel, hexanes/ethyl acetate=1:0, 50:1) to give compound 3 (3.5 g, 50% yield).
Name
compound 2
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

To a room temperature solution of intermediate 2 in anhydrous dioxane (200 mL) were added triethylamine (6 mL, 40 mmol) and tert-butyldimethylsilyltrifluoro methanesulfonate (8.6 g, 32 mmol). The resulting solution was then stirred overnight and quenched with saturated aqueous sodium bicarbonate solution. It was extracted with dichloromethane (3×100 mL), and the combined organic layers were dried over sodium sulfate and concentrate in vacuo. The residue was purified by flash chromatography (silica gel, hexane/ethyl acetate) to provide intermediate 3 (9.2 g, 72% overall), which was characterized by LC/MS (LRMS (M+H+) m/z: 458.16).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
tert-butyldimethylsilyltrifluoro methanesulfonate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole
Reactant of Route 2
Reactant of Route 2
Benzimidazole
Reactant of Route 3
Reactant of Route 3
Benzimidazole
Reactant of Route 4
Benzimidazole
Reactant of Route 5
Benzimidazole
Reactant of Route 6
Benzimidazole

Citations

For This Compound
345,000
Citations
R Walia, M Hedaitullah, SF Naaz… - Int. J. Res. Pharm …, 2011 - cmapspublic3.ihmc.us
… In 1991 benzimidazole derivatives were synthesized by derivatization at NH of benzimidazole by electron donating group and substitution with long chain of propyl, acetamido, thio, …
Number of citations: 192 cmapspublic3.ihmc.us
N Singh, A Pandurangan, K Rana, P Anand… - Int. Current Pharm …, 2012 - academia.edu
… of benzimidazole and oxadiazole nucleus, it was thought that it would be worthwhile to design and synthesize some new benzimidazole … Benzimidazole ring displays an important …
Number of citations: 131 www.academia.edu
RS Keri, A Hiremathad, S Budagumpi… - Chemical biology & …, 2015 - Wiley Online Library
… of benzimidazole and its derivatives have been studied over more than one hundred years. Benzimidazole … Substituted benzimidazole derivatives have found applications in diverse …
Number of citations: 330 onlinelibrary.wiley.com
SL Williams, CB Hartline, NL Kushner… - Antimicrobial agents …, 2003 - Am Soc Microbiol
… and foscarnet, were sensitive to all three benzimidazole ribonucleosides, with mean 50% effective … These results demonstrate that the benzimidazole ribonucleosides are active against …
Number of citations: 176 journals.asm.org
LC Davidse - Annual review of phytopathology, 1986 - annualreviews.org
The wide application of benzimidazoles in agriculture and veterinary medi cine as fungicides and anthelminthic drugs, and their experimental use in cancer chemotherapy, has led to …
Number of citations: 527 www.annualreviews.org
MR Grimmett - 1997 - books.google.com
… we formulated the ‘Benzimidazole Rule'. This stated that given the right number of carbons and nitrogens, any starting material would ultimately end up as a benzimidazole! A good …
Number of citations: 429 books.google.com
E Lacey, JH Gill - Acta tropica, 1994 - Elsevier
Heavy reliance on the benzimidazole (BZ) anthelmintics since their introduction in the 1960's for the control of gastrointestinal parasites of livestock has led to widespread BZ resistance …
Number of citations: 139 www.sciencedirect.com
M Boiani, M González - Mini reviews in medicinal chemistry, 2005 - europepmc.org
Imidazole and benzimidazole systems are presented in a large number of common therapeutics agents. They were widely used in organic and medicinal chemistry, but recently the …
Number of citations: 562 europepmc.org
KP Barot, S Nikolova, I Ivanov… - Mini reviews in …, 2013 - ingentaconnect.com
… of benzimidazole nucleus in drug discovery. In the present review, benzimidazole derivatives … , chemistry and pharmacological activities of benzimidazole derivatives during past years. …
Number of citations: 110 www.ingentaconnect.com
QA McKellar, EW Scott - Journal of veterinary pharmacology and …, 1990 - cabdirect.org
The benzimidazoles and probenzimidazoles currently registered as anthelmintics in the UK, are reviewed under the headings: mode of action; chemistry and metabolism; …
Number of citations: 472 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.